molecular formula C12H24O2 B075988 2-Hexyl-5,5-dimethyl-1,3-dioxane CAS No. 13273-90-0

2-Hexyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B075988
CAS No.: 13273-90-0
M. Wt: 200.32 g/mol
InChI Key: VWWWESAUUDUBMA-UHFFFAOYSA-N
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Description

2-Hexyl-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It is a dioxane derivative characterized by a hexyl group attached to the second carbon and two methyl groups attached to the fifth carbon of the dioxane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-5,5-dimethyl-1,3-dioxane typically involves the reaction of hexyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems. The use of solid acid catalysts, such as zeolites or sulfonated resins, can enhance the efficiency and selectivity of the reaction. The process may also involve:

    Feedstock: High-purity hexyl alcohol and acetone

    Catalyst Regeneration: Periodic regeneration of the catalyst to maintain activity

    Purification: Distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into diols or other reduced forms.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.

Major Products

    Oxidation Products: Hexyl ketones, hexanoic acid

    Reduction Products: Hexyl diols

    Substitution Products: Halogenated or alkylated dioxanes

Scientific Research Applications

2-Hexyl-5,5-dimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Hexyl-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring structure allows for specific interactions with hydrophobic and hydrophilic regions of biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5,5-dimethyl-1,3-dioxane
  • 2,2-Dimethyl-1,3-dioxane-5-methanol
  • 2,5,5-Trimethyl-1,3-dioxane

Uniqueness

2-Hexyl-5,5-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions. Compared to other dioxane derivatives, this compound exhibits different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hexyl-5,5-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-13-9-12(2,3)10-14-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWWESAUUDUBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157736
Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13273-90-0
Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-hexyl-5,5-dimethyl-1,3-dioxane
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Record name 2-Hexyl-5,5-dimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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